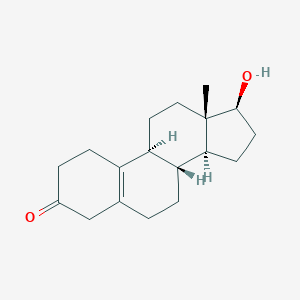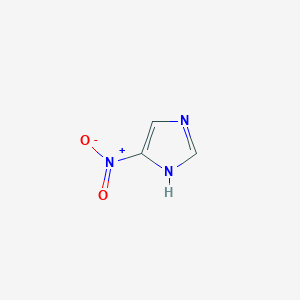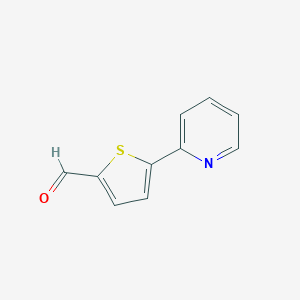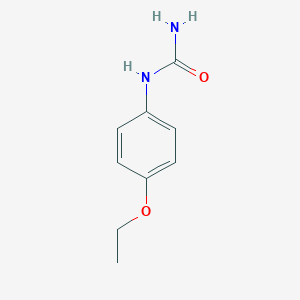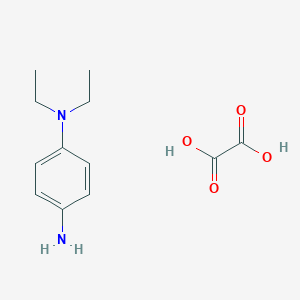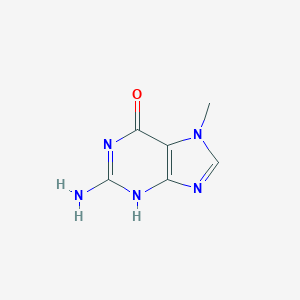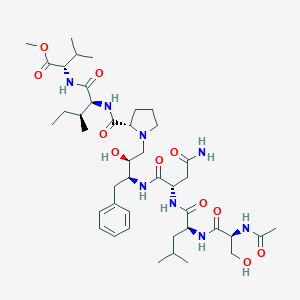
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, also known as Ac-DEVD-CHO, is a peptide inhibitor that has been widely used in scientific research. This compound is a synthetic analog of the caspase-3 substrate, which is an important protein involved in programmed cell death. Ac-DEVD-CHO has been extensively studied for its potential use in cancer therapy and other biomedical applications.
作用機序
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester functions as a competitive inhibitor of caspase-3, a key protein involved in the execution phase of apoptosis. Caspase-3 cleaves a specific peptide bond in its substrate proteins, including N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. By binding to the active site of caspase-3, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester prevents the cleavage of its substrate proteins, thereby inhibiting apoptosis.
生化学的および生理学的効果
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can induce apoptosis in cancer cells by inhibiting caspase-3 activity. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to inhibit the activity of other caspases, including caspase-1 and caspase-8, which are involved in inflammatory responses. N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has several advantages for lab experiments, including its high purity and specificity for caspase-3. This allows for accurate and reproducible results in experiments involving caspase-3 inhibition. However, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has some limitations, including its high cost and limited stability in solution. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester may have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. One area of interest is the development of more potent and selective caspase-3 inhibitors for use in cancer therapy. Another area of interest is the investigation of the role of caspase-3 in other physiological processes, such as inflammation and immune responses. Finally, the use of N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
合成法
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The purity and yield of the synthesized compound can be optimized using various chemical and chromatographic techniques.
科学的研究の応用
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used in a wide range of scientific research applications, including cancer research, apoptosis studies, and drug discovery. In cancer research, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to induce apoptosis in cancer cells by inhibiting caspase-3 activity. This has led to the development of novel cancer therapies that target the caspase-3 pathway. In apoptosis studies, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a tool to investigate the mechanisms of programmed cell death. In drug discovery, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a screening tool to identify potential caspase-3 inhibitors for therapeutic use.
特性
CAS番号 |
127231-42-9 |
|---|---|
製品名 |
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester |
分子式 |
C42H68N8O11 |
分子量 |
861 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChIキー |
MJOXWVYKMFPFPL-FPBYMMTFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
その他のCAS番号 |
127231-42-9 |
同義語 |
Ac-Ser-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe ALAP-HEA-PIV N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, (R-(R*,S*))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



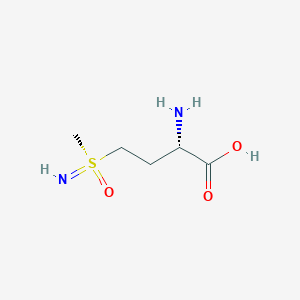
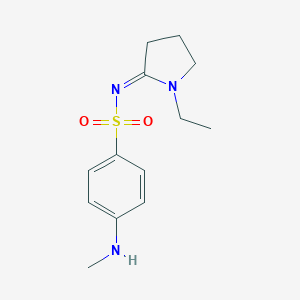
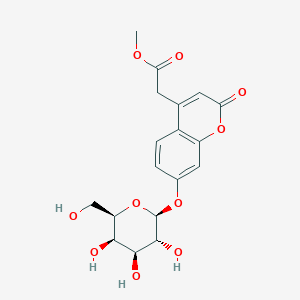
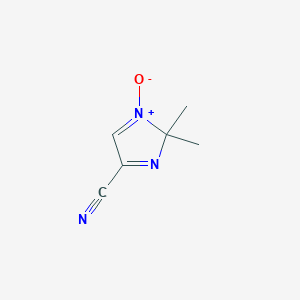
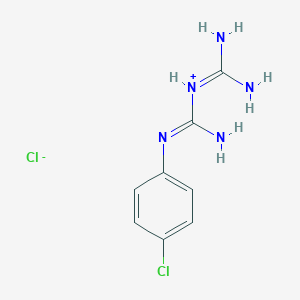
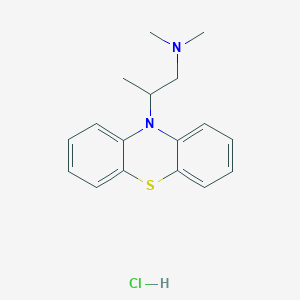
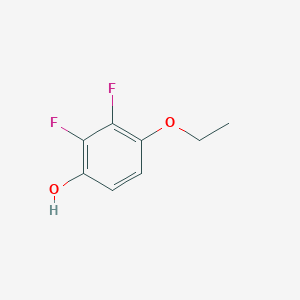
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
